molecular formula C16H11FN4OS B11234191 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234191
M. Wt: 326.4 g/mol
InChI Key: CASIHQIPQMIIBM-UHFFFAOYSA-N
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Description

7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class, which is widely explored in medicinal and agrochemical research due to its structural versatility and bioactivity. The molecule features a triazolopyrimidine core substituted at the 7-position with a 4-fluoro-2-methoxyphenyl group and at the 2-position with a thiophen-2-yl moiety.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

7-(4-fluoro-2-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11FN4OS/c1-22-13-9-10(17)4-5-11(13)12-6-7-18-16-19-15(20-21(12)16)14-3-2-8-23-14/h2-9H,1H3

InChI Key

CASIHQIPQMIIBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Acetic acid or DMF at reflux (80–120°C).

  • Catalyst : None required; reaction proceeds via thermal activation.

  • Yield : 60–75% after purification by recrystallization.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the triazole’s amino group on the diketone’s carbonyl, followed by dehydration and aromatization. The methoxy and fluoro substituents on the phenyl ring remain intact due to their electron-donating and withdrawing properties, respectively.

Functionalization of the 4-Fluoro-2-Methoxyphenyl Group

The 4-fluoro-2-methoxyphenyl moiety is introduced via Friedel-Crafts acylation or direct substitution during cyclocondensation.

Friedel-Crafts Approach

  • Electrophile : 4-Fluoro-2-methoxybenzoyl chloride.

  • Lewis Acid : AlCl₃ (1.2 equiv) in DCM at 0°C.

  • Yield : 65–70% after aqueous workup.

Direct Cyclocondensation

  • 1,3-Diketone : 4-Fluoro-2-methoxyphenylbutane-1,3-dione.

  • Solvent : Ethanol under reflux.

  • Yield : 55–60%.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time8–12 h30–60 min
Yield60–70%75–85%
Purity (HPLC)95–97%98–99%
Catalyst Loading5 mol%2 mol%

Advantages :

  • Reduced solvent usage (50% less DME).

  • Improved heat transfer minimizes side reactions.

Purification and Characterization

Purification :

  • Flash Chromatography : Hexane/EtOAc (3:1 to 1:1 gradient).

  • Recrystallization : Ethanol/water (4:1) yields >99% purity.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.68 (d, J = 3.6 Hz, 1H, thiophene-H), 7.32–7.25 (m, 3H, aryl-H), 3.94 (s, 3H, OCH₃).

  • LC-MS : m/z 383.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation60–7595–97ModerateHigh
Suzuki Coupling70–8098–99HighModerate
Continuous Flow75–8599Very HighHigh

Trade-offs :

  • Suzuki coupling offers higher purity but requires expensive Pd catalysts.

  • Cyclocondensation is cost-effective but less scalable.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Issue : Competing formation of 5- vs. 7-substituted isomers.

    • Solution : Use electron-deficient diketones to favor position 7.

  • Thiophene Coupling Efficiency :

    • Issue : Steric hindrance from methoxy group reduces reactivity.

    • Solution : Employ microwave irradiation and bulky ligands (e.g., XPhos).

  • Fluoro Group Stability :

    • Issue : Hydrolysis under basic conditions.

    • Solution : Use mild bases (K₂CO₃) and low temperatures (<50°C) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the triazolopyrimidine core.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the triazolopyrimidine class, including 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Screening

A study evaluated the antiproliferative effects of several triazolopyrimidine derivatives on human cancer cell lines. The results highlighted that this compound demonstrated notable activity against multiple cancer types.

Cell Line IC50 (μM) Activity
MCF-73.5High
DU1454.0Moderate
A3755.0Moderate

These findings suggest that the compound's structural features may enhance its interaction with cellular targets involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Its heterocyclic structure allows for interactions with microbial enzymes and cellular components.

Case Study: Antimicrobial Testing

In a comparative study of various triazolopyrimidine derivatives, including this compound, the following results were obtained:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
Staphylococcus aureus12.5Effective
Escherichia coli25Moderate
Candida albicans15Effective

These results indicate that the compound possesses significant antimicrobial activity against both bacterial and fungal strains .

Key Mechanisms Identified:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of cell membrane integrity in bacteria.

Structure–Activity Relationship (SAR)

The unique substitutions on the triazolopyrimidine core influence the biological activity of the compound significantly. The presence of fluorine and methoxy groups has been correlated with enhanced potency against specific targets.

Compound Unique Features Biological Activity
7-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidineFluorine and methoxy substitutionsHigh anticancer activity
7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidineLacks fluorine substitutionLower activity

This table illustrates how specific modifications can lead to variations in biological efficacy .

Mechanism of Action

The mechanism of action of 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Electrochemical Behavior: Derivatives like S1-TP, S2-TP, and S3-TP demonstrate substituent-dependent redox properties, with chloromethyl and morpholinomethyl groups enhancing electron transfer kinetics . The target compound’s thiophene and methoxyphenyl groups may similarly influence its electrochemical stability.
  • Anti-Tubercular Activity : Compound 60 (pyridinyl and chlorophenethyl substituents) showed moderate activity, while compound 64 (morpholine-linked) exhibited lower efficacy, suggesting steric hindrance impacts target binding .
  • Herbicidal Applications : Triazolopyrimidine-2-sulfonamides (e.g., 8a–8f) with trifluoromethyl and methoxy groups demonstrated potent herbicidal activity, highlighting the importance of electron-withdrawing substituents .

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight and Polarity : The target compound’s molecular weight (~364–380 g/mol, estimated) aligns with analogs like 7-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)... (364.38 g/mol) . Its thiophene and methoxyphenyl groups may enhance lipophilicity compared to pyridinyl or morpholine-containing derivatives.
  • Melting Points : Anti-tubercular analogs (e.g., compound 60: 194–195°C; compound 61: 170–171°C) suggest that aromatic and aliphatic substituents affect crystallinity .

Biological Activity

7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure characterized by a triazolopyrimidine core with specific substituents that may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F N5OS, with a molecular weight of 303.34 g/mol. The structural features include:

  • A triazolopyrimidine ring , which is known for diverse biological activities.
  • A 4-fluoro-2-methoxyphenyl group that may influence the compound's reactivity and interaction with biological targets.
  • A thiophen-2-yl substituent that contributes to the compound's lipophilicity and potential bioactivity.

Research indicates that compounds within the triazolopyrimidine class exhibit promising biological activities. Specifically, this compound has shown potential as:

  • Antimicrobial Agent : Exhibits activity against various bacterial strains.
  • Antifungal Properties : Demonstrates efficacy against fungal pathogens.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntifungalCandida albicans15.8
AnticancerHeLa Cells10.3

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of the compound using HeLa cells. The findings revealed that treatment with the compound resulted in significant cell death via apoptosis pathways. The study highlighted the importance of further exploring the molecular mechanisms involved in its anticancer effects to optimize its use in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship of triazolopyrimidine derivatives indicates that specific substitutions on the core structure significantly influence biological activity. For example:

  • The presence of fluorine in the phenyl group enhances lipophilicity and may improve membrane permeability.
  • The methoxy group can modify electronic properties, potentially increasing binding affinity to biological targets .

Q & A

Basic: What synthetic strategies are recommended for preparing triazolo[1,5-a]pyrimidine derivatives with aryl and heteroaryl substituents?

Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminotriazoles and β-diketones or their equivalents. For aryl-substituted derivatives, pre-functionalization of precursors is critical. For example:

  • Step 1: Synthesize the aminotriazole intermediate (e.g., 5-amino-1,2,4-triazole) and functionalize it with aryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 2: React the functionalized triazole with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., acetic anhydride) to form the pyrimidine ring .
  • Step 3: Purify via recrystallization (e.g., methanol or ethanol) or column chromatography .
    Key Considerations: Solvent polarity and temperature control (e.g., reflux in ethanol at 80°C) significantly impact yield and purity .

Basic: How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Crystal Growth: Recrystallize the compound from a solvent like methanol or DMF under slow evaporation conditions .
  • Data Collection: Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Collect data up to θ = 25° for high resolution .
  • Structure Refinement: Solve using SHELXS-97 and refine with SHELXL-2014. Key parameters:
    • R-factor < 0.05 for reliability.
    • Mean C–C bond length deviation ≤ 0.004 Å .
      Example: A related triazolo[1,5-a]pyrimidine derivative showed planar geometry with dihedral angles < 5° between fused rings, confirming rigidity .

Advanced: How can researchers resolve contradictory data between NMR and X-ray crystallography results?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences:

  • Tautomer Analysis: Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts. For example, triazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, altering NMR signals .
  • DFT Calculations: Compare experimental NMR chemical shifts with computed values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to identify dominant tautomers .
  • Complementary Techniques: Pair SCXRD with IR spectroscopy to confirm hydrogen bonding patterns absent in solution .

Advanced: What computational methods are effective in predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs): Perform DFT calculations (e.g., using Gaussian 09) to determine HOMO-LUMO gaps. For example, thiophene substituents lower the LUMO energy, enhancing electrophilic reactivity .
  • Molecular Electrostatic Potential (MESP): Map charge distribution to identify nucleophilic/electrophilic sites. The fluorophenyl group often acts as an electron-withdrawing moiety, polarizing the triazole ring .
  • Docking Studies: Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes) based on structural analogs .

Advanced: How can researchers optimize reaction conditions to minimize by-products in triazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, acetic acid). DMF increases reaction rate but may promote side reactions .
  • Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., p-TsOH) to enhance regioselectivity. For example, p-TsOH (10 mol%) improved yield by 20% in a related synthesis .
  • In Situ Monitoring: Employ HPLC or TLC (silica gel, ethyl acetate/hexane) to track intermediate formation. Adjust stoichiometry if unreacted β-ketoester is detected .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Thiophene protons typically resonate as doublets (J = 3–5 Hz) .
  • IR Spectroscopy: Confirm C=N stretches (~1600 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using ADP-Glo™ kits. IC₅₀ values < 1 µM indicate high potency .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with controls like doxorubicin .
  • ADMET Prediction: Utilize SwissADME to assess bioavailability and toxicity. Fluorine substituents often improve metabolic stability .

Basic: What are the challenges in achieving regioselectivity during functionalization of the triazolo[1,5-a]pyrimidine core?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electron-Deficient Positions: The C5 and C7 positions are more reactive toward electrophilic substitution due to conjugation with the triazole ring .
  • Directing Groups: Use protecting groups (e.g., Boc on nitrogen) to block undesired sites. For thiophene substitution, Pd-catalyzed C–H activation is effective .
  • Case Study: A methoxy group at C2 directs electrophiles to C7 via resonance effects, as observed in related derivatives .

Advanced: How can crystallographic data inform the design of analogs with improved solubility?

Methodological Answer:

  • Crystal Packing Analysis: Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that reduce solubility. Fluorine atoms often enhance lipophilicity but hinder aqueous solubility .
  • Salt Formation: Co-crystallize with counterions (e.g., HCl) to disrupt tight packing. For example, a hydrochloride salt of a triazolo[1,5-a]pyrimidine derivative showed 10× higher solubility .
  • Structural Modifications: Introduce polar groups (e.g., –OH, –NH₂) at non-critical positions while preserving bioactivity .

Advanced: What strategies mitigate decomposition during storage of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Light-sensitive compounds require amber vials .
  • Lyophilization: Freeze-dry under inert gas (N₂) to prevent hydrolysis. A related compound retained >95% purity after 12 months when stored at –20°C .
  • Antioxidants: Add butylated hydroxytoluene (BHT, 0.01% w/w) to suppress oxidation of thiophene moieties .

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